Saccharin sodium
Overview
Description
Saccharin sodium is a non-nutritive artificial sweetener that is widely used as a sugar substitute. It is known for being approximately 300 to 500 times sweeter than sucrose, making it an effective sweetening agent in various food and beverage products . This compound is the sodium salt form of saccharin, which is a sulfonamide derivative of toluene. It is commonly used in diet soft drinks, candies, baked goods, and pharmaceuticals .
Mechanism of Action
Target of Action
Saccharin sodium primarily targets the Carbonic Anhydrase 3 in humans . This enzyme plays a crucial role in maintaining acid-base balance in the body and is involved in various physiological processes.
Mode of Action
This compound acts as an inhibitor of Carbonic Anhydrase 3 . By inhibiting this enzyme, this compound can influence various biochemical processes in the body. It’s also known to trigger the release of insulin due to its sweet taste .
Biochemical Pathways
This compound can affect the microbiota-gut-hypothalamus axis . It has been found to alter the growth and glucose metabolism of guinea pigs by activating sweet receptor signaling in the gut and growth hormone-releasing peptide (GHRP) hormone secretion . Moreover, it can increase the abundance of Firmicutes and Lactobacillasceae-Lactobacillus in the ileum, subsequently increasing levels of lactic acid and short-chain fatty acids (SCFAs) .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It can influence the growth and glucose metabolism of organisms by activating sweet receptor signaling in the gut and GHRP hormone secretion . Additionally, it can alter the microbiota in the ileum, leading to increased levels of lactic acid and SCFAs . This compound has also been investigated for its potential antibacterial and anticancer activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, heat stress can affect the impact of this compound on the rumen content and rumen epithelium microbiota in dairy cattle . Furthermore, the concentration of sodium ions, urinary pH, and other factors can influence the effect of saccharin on the bladder in male rats .
Biochemical Analysis
Biochemical Properties
Saccharin sodium is a weak organic acid, slightly soluble in water, with a pKa of 1.6 and chemical formula C7H5NO3S . It is stable in a solid form, while in solution it exhibits high hydrolytic, thermal, and photo stability
Cellular Effects
This compound has been found to influence the microbial communities in the gut . It has been suggested that large amounts of saccharin may negatively affect the balance of bacteria in the gut . Changes in these microbial communities can have major effects on cellular processes
Molecular Mechanism
It is known that this compound does not react chemically with other food ingredients
Temporal Effects in Laboratory Settings
This compound is stable under a range of conditions . It does not react chemically with other food ingredients, as such, it stores well
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Researchers have found an association between consumption of high doses of saccharin and the development of bladder cancer in laboratory rats . You would need to take in a very high dose in order to experience the same effects as laboratory rats .
Metabolic Pathways
This compound is not metabolized by the body and is excreted unchanged . It has been suggested that saccharin-induced dysbiosis has led to alterations in metabolic pathways linked to glucose tolerance
Transport and Distribution
This compound, when ingested, actually goes through the human gastrointestinal tract without being digested
Subcellular Localization
Given that this compound is not metabolized by the body and is excreted unchanged , it is likely that it does not have a specific subcellular localization
Preparation Methods
Synthetic Routes and Reaction Conditions
Saccharin sodium is typically synthesized through the oxidation of o-toluenesulfonamide. The reaction involves the use of a mixture of nitric acid and sulfuric acid as the oxidizing agents. The resulting product is then neutralized with sodium hydroxide to form sodium ortho-sulfobenzimide . Another method involves the reaction of o-toluene sulfonyl chloride with ammonia, followed by refining with hydrochloric acid and sodium hydroxide .
Industrial Production Methods
In industrial settings, this compound is produced by the oxidation of o-toluenesulfonamide using a mixture of nitric acid and sulfuric acid. The product is then neutralized with sodium hydroxide to form the sodium salt. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Saccharin sodium undergoes various chemical reactions, including:
Oxidation: The initial synthesis involves the oxidation of o-toluenesulfonamide.
Substitution: This compound can participate in substitution reactions, such as the formation of N-halo saccharin and N-acyl saccharin.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid and sulfuric acid are commonly used in the oxidation process.
Neutralizing Agents: Sodium hydroxide is used to neutralize the product and form the sodium salt.
Major Products Formed
Sodium Ortho-sulfobenzimide: Formed during the neutralization process.
N-halo Saccharin and N-acyl Saccharin: Formed through substitution reactions.
Scientific Research Applications
Saccharin sodium has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Aspartame: Another artificial sweetener that is approximately 200 times sweeter than sucrose.
Sucralose: A chlorinated derivative of sucrose that is about 600 times sweeter than sucrose.
Acesulfame Potassium: An artificial sweetener that is about 200 times sweeter than sucrose.
Uniqueness of Saccharin Sodium
This compound is unique due to its high sweetness intensity and stability under various conditions, including high temperatures and a wide pH range . It does not contribute to caloric intake and is not metabolized by the body, making it an ideal sweetener for individuals with diabetes or those looking to reduce their sugar intake .
Properties
...it has been shown that the activation of particular T2R bitter taste receptors is partially involved with the bitter aftertaste sensation of saccharin and acesulfame-K. ... /This study/ addressed the question of whether /they/ could stimulate transient receptor potential vanilloid-1 (TRPV1) receptors, as these receptors are activated by a large range of structurally different chemicals. Moreover, TRPV1 receptors and/or their variants are found in taste receptor cells and in nerve terminals throughout the oral cavity. Hence, TRPV1 activation could be involved in the ... aftertaste or even contribute to the poorly understood metallic taste sensation. Using Ca(2+) imaging on TRPV1 receptors heterologously expressed in the human embryonic kidney (HEK) 293 cells and on dissociated primary sensory neurons,... /it was found/ that in both systems, .../sweeteners/ activate TRPV1 receptors, and, moreover, they sensitize these channels to acid and heat. ... /it was/also found that TRPV1 receptors were activated by CuSO(4), ZnSO(4), and FeSO(4), three salts known to produce a metallic taste sensation. In summary, .../the/ results identify a novel group of compounds that activate TRPV1 and, consequently, provide a molecular mechanism that may account for off tastes of sweeteners and metallic tasting salts. | |
CAS No. |
128-44-9 |
Molecular Formula |
C7H5NNaO3S+ |
Molecular Weight |
206.18 g/mol |
IUPAC Name |
sodium;1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C7H5NO3S.Na/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;/h1-4H,(H,8,9);/q;+1 |
InChI Key |
WINXNKPZLFISPD-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].[Na+] |
impurities |
o- & p-Toluenesulfonamide; 1,2-benzisothiazol-1,1-dioxide; 1,2-benzisothiazoline-1,1-dioxide; 3-aminobenzisothazol-1,1-dioxide; 5- & 6-chlorosaccharin; ammonium saccharin; methyl saccharin; diphenyl sulfone; ditolylsulphone isomers; o- & p-sulfamoylbenzoic acid; o-chlorobenzoic acid; o-sulfobenzoic acid (& ammonium salt); n-tetracosane; bis(4-carboxyphenyl)sulfone; toluene-2,4-disulfonamide; saccharin-o-toluenesulfonamide; saccharin-6-sulfonamide; N-methyl-o-toluene-sulfonamide; methyl-o-chlorobenzoate; 4,4'-dibenzoylsulfone; 2- or 3-carboxy thiaxanthone-5-dioxide; o-sulfobenzamide; methyl-o-sulfamoylbenzoate; methyl-N-methylsulfamoylbenzoate; saccharin-o-toluenesulfoxylimide; & other /Reported impurities in saccharin & sodium saccharin/ |
SMILES |
C1=CC=C2C(=C1)C(=O)[N-]S2(=O)=O.[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NS2(=O)=O.[Na+] |
Appearance |
Solid powder |
boiling_point |
Sublimes (NTP, 1992) Sublimes |
Color/Form |
Monoclinic crystals Needles from acetone; prisms from alcohol; leaflets from water White, crystalline powder White crystals |
density |
0.828 (NTP, 1992) - Less dense than water; will float 0.828 g/cu cm at 25 °C |
melting_point |
greater than 572 °F (Decomposes) (NTP, 1992) |
128-44-9 82385-42-0 |
|
physical_description |
Saccharin, sodium salt appears as odorless white crystals or crystalline powder. Aqueous solution is neutral or alkaline to litmus, but not alkaline to phenolphthalein. Effloresces in dry air. Intensely sweet taste. (NTP, 1992) Dry Powder; Liquid White odorless solid; Effloresces in dry air; [CAMEO] White odorless crystals; [Mallinckrodt Baker MSDS] |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Calcium, Saccharin Saccharin Saccharin Calcium Saccharin Sodium |
vapor_pressure |
0.00000064 [mmHg] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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